Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate

Description

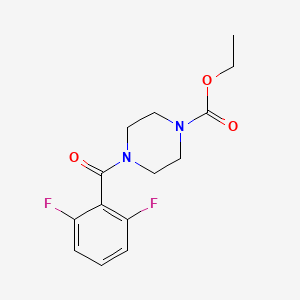

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5) is a piperazine-based compound with the molecular formula C₁₄H₁₆F₂N₂O₃. Its structure features a piperazine ring substituted with a 2,6-difluorobenzoyl group and an ethyl carboxylate ester (Fig. 1). This compound is utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors and receptor antagonists due to its modular reactivity and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name |

ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O3/c1-2-21-14(20)18-8-6-17(7-9-18)13(19)12-10(15)4-3-5-11(12)16/h3-5H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYGPIVTJVMXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate typically involves the reaction of 2,6-difluorobenzoyl chloride with ethyl piperazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring may facilitate its transport across biological membranes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Piperazine derivatives with fluorinated or halogenated aromatic groups are common in drug discovery. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The 2,6-difluoro substitution enhances binding to kinase ATP pockets due to increased electronegativity and steric compatibility . In contrast, 2,6-dichloro analogues (e.g., from ) exhibit higher lipophilicity (ClogP ~3.5 vs. 2.8 for F-substituted), favoring membrane penetration but increasing metabolic liability. Extended Functional Groups: The tetrafluoroethoxy variant () introduces a bulky, electron-deficient side chain, improving resistance to cytochrome P450 oxidation.

Aurora A Kinase Inhibition:

This compound serves as a precursor to MLN8054 , a potent Aurora A inhibitor (IC₅₀ = 4 nM) . The 2,6-difluoro configuration is critical for π-stacking interactions with Phe⁹⁷B in the kinase active site, as shown in co-crystallization studies (PDB: 3H10) . Replacement with 3,4-difluorophenyl or chlorophenyl groups reduces inhibitory potency by >10-fold due to suboptimal steric alignment .

MCHR1 Antagonism:

Piperazine derivatives like FE@SNAP (fluoroethylated SNAP-7941 analogue) incorporate ethyl carboxylate moieties similar to the target compound. The 2,6-difluorophenyl group enhances receptor binding (Ki = 0.8 nM) compared to non-fluorinated analogues (Ki >100 nM) by mimicking hydrophobic residues in the MCHR1 binding pocket .

Physicochemical and Crystallographic Data

- Crystal Structure : The title compound adopts a chair conformation in the piperazine ring, with dihedral angles of 109.23° between N3-C24-C25 (from ). This conformation stabilizes hydrogen bonding with adjacent carbonyl groups.

- Thermodynamic Stability : Derivatives with 2,6-difluorophenyl groups exhibit higher melting points (~150–160°C) compared to 3,4-difluorophenyl analogues (~120°C), attributed to symmetry-enhanced crystal packing .

Biological Activity

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (CAS No. 1024523-06-5) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16F2N2O3

- Molecular Weight : 298.29 g/mol

- Structure : The compound features a piperazine ring substituted with a difluorophenylcarbonyl group and an ethyl ester, which contributes to its biological activity.

Pharmacological Profile

Research indicates that compounds within the piperazine class, including this compound, exhibit various pharmacological effects:

The biological activity of this compound may involve several mechanisms:

- Receptor Binding : The compound may bind to various receptors involved in neurotransmission, particularly serotonin receptors.

- Enzyme Inhibition : It could inhibit enzymes responsible for neurotransmitter degradation or reuptake, thereby increasing the availability of serotonin and other monoamines in the synaptic cleft.

Case Study 1: SSRIs and Sexual Dysfunction

A study explored the use of piperazine derivatives to counteract sexual dysfunction induced by traditional SSRIs. Compounds similar to this compound were evaluated for their ability to mitigate these side effects while maintaining antidepressant efficacy. Initial findings indicated that certain modifications could lead to improved profiles with fewer adverse effects .

Case Study 2: Antiviral Properties

In research focusing on antiviral agents, derivatives of piperazines were tested for their efficacy against HIV. While direct studies on this compound are scarce, related compounds demonstrated significant inhibitory effects on viral replication pathways, suggesting potential applications in HIV treatment .

Data Table: Biological Activities of Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.